molecular formula C19H18F2N2O2 B5662440 2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B5662440
M. Wt: 344.4 g/mol
InChI Key: XFDRWJXKVPEHHA-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a difluorophenoxy group and an indole moiety, which are linked through an acetamide bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a fluorinated aromatic compound.

    Coupling Reaction: The final step involves coupling the indole derivative with the difluorophenoxy compound through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity. The acetamide linkage provides stability and facilitates the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde: A related compound with a similar structure but different functional groups.

    Indole-3-carboxylic acid derivatives: Compounds with similar indole moieties but different substituents.

Uniqueness

2-(2,4-Difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenoxy and indole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-12-14(15-4-2-3-5-17(15)23-12)8-9-22-19(24)11-25-18-7-6-13(20)10-16(18)21/h2-7,10,23H,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDRWJXKVPEHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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